molecular formula C7H8N4O2 B14618214 7,8-dimethyl-3H-purine-2,6-dione CAS No. 60208-12-0

7,8-dimethyl-3H-purine-2,6-dione

Cat. No.: B14618214
CAS No.: 60208-12-0
M. Wt: 180.16 g/mol
InChI Key: FAKYNVGUWKZRSQ-UHFFFAOYSA-N
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Description

7,8-dimethyl-3H-purine-2,6-dione is a chemical compound based on the purine-2,6-dione scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. This specific derivative is designed for research applications, particularly in the fields of oncology and neuroscience. The purine-2,6-dione core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets and receptors. Research into 7,8-disubstituted purine-2,6-dione derivatives has revealed their potential as multi-kinase inhibitors. Compounds within this class have demonstrated potent anticancer activity by simultaneously targeting critical oncogenic kinases such as PI3Kα and B-RafV600E, making them promising candidates for investigating novel targeted cancer therapies and overcoming drug resistance . Furthermore, structural analogs of this purine-dione core have shown high binding affinity for key serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. This activity suggests considerable research value for developing new therapeutic agents for psychiatric and neurological disorders such as depression, anxiety, and schizophrenia . The mechanism of action for purine-2,6-dione derivatives often involves enzymatic inhibition or receptor antagonism/agonism, positioning this compound as a versatile building block for chemical biology and lead optimization studies . This product is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

60208-12-0

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dimethyl-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-3-8-5-4(11(3)2)6(12)10-7(13)9-5/h1-2H3,(H2,9,10,12,13)

InChI Key

FAKYNVGUWKZRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-3H-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method starts with theobromine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 7,8-dimethyl-3H-purine-2,6-dione often involves the extraction of the compound from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to isolate theobromine. This method is preferred due to the high yield and purity of the compound obtained .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dimethyl-3H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, vasodilation, and increased diuresis. The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

Key Structural Differences :

  • 7,8-Dimethyl substitution vs.
  • Position 1 modifications : Alkyl or aryl chains in derivatives enhance steric bulk, which could hinder binding to target enzymes compared to the smaller methyl groups in 7,8-dimethylpurine-2,6-dione.

Pyrazine-Dione Derivatives

highlights dihydroxypyrido-pyrazine-1,6-dione derivatives , such as Compound 46 , which exhibits potent activity (EC₅₀ = 6 nM) in unspecified biological assays . Unlike purine-diones, pyrazine-diones feature a six-membered ring with two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.

Comparison :

  • Substituent Effects : The EC₅₀ of Compound 46 suggests pyrazine-diones may achieve higher potency in certain contexts, possibly due to optimized substituent placement (e.g., hydroxyl groups for solubility or metal chelation) .

Pharmacokinetic and Bioactivity Profiles

  • PK Parameters: A representative bicyclic pyrimidinone derivative in demonstrated favorable PK properties (e.g., bioavailability, half-life), attributed to balanced lipophilicity and metabolic stability .
  • Dihydroxyphenylpropanoid-Substituted Flavonoids: identifies flavanol derivatives with complex substitution patterns (e.g., compound 82–87), which exhibit antioxidant properties but lack the enzymatic targeting specificity of purine-diones .

Table 1: Comparative Overview of Key Compounds

Compound Class Core Structure Key Substituents EC₅₀/Potency PK Profile
7,8-Dimethylpurine-2,6-dione Purine-2,6-dione 7-CH₃, 8-CH₃ Not reported Not available
Pyrazine-1,6-dione (Compound 46) Pyrazine-dione Hydroxyl, aryl groups 6 nM Good
8-Mercaptopurine-2,6-dione (11d) Purine-2,6-dione 8-SH, tetrahydrofuran chain Not reported Moderate lipophilicity
Flavanol (Compound 82–87) Flavanol Dihydroxyphenylpropanoid Antioxidant activity Poor membrane permeability

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 7,8-dimethyl-3H-purine-2,6-dione and its derivatives?

  • Methodological Answer : Combine spectral and chromatographic methods for unambiguous confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves methyl substituents and ring protons . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify purity and distinguish regioisomers . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .

Q. How can researchers differentiate 7,8-dimethyl-3H-purine-2,6-dione from structurally related xanthine derivatives (e.g., theophylline, caffeine)?

  • Methodological Answer : Use comparative spectral analysis. For example, the presence of two methyl groups at positions 7 and 8 in 7,8-dimethyl-3H-purine-2,6-dione results in distinct ¹H NMR chemical shifts (~3.2–3.5 ppm for N-CH₃) compared to 1,3,7-trimethylxanthine (caffeine) . Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can further distinguish thermal stability profiles .

Q. What synthetic strategies are effective for introducing substituents at the 7- and 8-positions of the purine-dione scaffold?

  • Methodological Answer : Employ nucleophilic substitution or cross-coupling reactions. For example, 8-bromo intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with thiols or amines to introduce sulfur- or nitrogen-based substituents . Microwave-assisted synthesis may enhance reaction efficiency for sterically hindered positions .

Advanced Research Questions

Q. How can computational tools aid in predicting the drug-like properties of novel 7,8-dimethylpurine-2,6-dione derivatives?

  • Methodological Answer : Use platforms like Chemicalize.org (based on ChemAxon) to calculate partition coefficients (LogP), topological polar surface area (TPSA), and bioavailability scores . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., phosphodiesterases) . Validate predictions with in vitro assays, such as cytochrome P450 inhibition screening .

Q. What crystallographic strategies are optimal for resolving structural ambiguities in 7,8-dimethylpurine-dione derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For poorly diffracting crystals, high-resolution synchrotron data or twin refinement (via SHELXL) may resolve disorder in methyl groups .

Q. How should researchers address contradictions in spectral vs. computational data for 7,8-dimethylpurine-dione analogs?

  • Methodological Answer : Cross-validate experimental and theoretical results. For instance, if DFT-calculated IR spectra deviate from experimental data, re-examine tautomeric states or solvent effects in computations . Use heteronuclear correlation NMR (e.g., HSQC, HMBC) to confirm atomic connectivity discrepancies .

Q. What experimental design considerations are critical for optimizing the yield of 7,8-dimethylpurine-dione derivatives in multi-step syntheses?

  • Methodological Answer : Apply factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via LC-MS to identify bottlenecks . For air-sensitive steps, use Schlenk techniques or glovebox setups to prevent oxidation .

Q. How can in vitro biotransformation studies be structured to evaluate the metabolic stability of 7,8-dimethylpurine-dione derivatives?

  • Methodological Answer : Incubate compounds with liver microsomes (human/rat) and NADPH cofactors. Use UPLC-MS to track metabolite formation (e.g., hydroxylation or demethylation products) . Compare half-life (t₁/₂) and intrinsic clearance (CLint) values against reference compounds (e.g., theophylline) .

Data Presentation

Table 1 : Thermal Stability of Purine-Dione Derivatives (Adapted from )

CompoundMelting Point (°C)Decomposition Onset (°C)
7,8-Dimethyl-3H-purine-2,6-dione285–287290
Theophylline270–274275
Caffeine235–238240

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